

A Comparative Guide to the Characterization of 3-Ethoxy-4-ethoxycarbonylphenylacetic Acid

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Compound of Interest

Compound Name: 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

Cat. No.: B026040

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This guide provides a comprehensive comparison of the characterization data for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**, a key intermediate in the synthesis of the antidiabetic drug Repaglinide. For the purpose of objective comparison, two alternative compounds, m-hydroxyphenylacetic acid and 3-Ethoxy-4-methoxycarbonylphenylacetic acid, have been selected. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side view of key physical and spectral properties, detailed experimental protocols for characterization, and visual representations of relevant chemical pathways and workflows.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key characterization data for **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** and the selected alternative compounds.

Table 1: Physicochemical Properties

Property	3-Ethoxy-4-ethoxycarbonylphenylacetic acid	m-Hydroxyphenylacetic acid	3-Ethoxy-4-methoxycarbonylphenylacetic acid
CAS Number	99469-99-5	621-37-4[1]	503834-19-3
Molecular Formula	C ₁₃ H ₁₆ O ₅ [2]	C ₈ H ₈ O ₃ [1]	C ₁₂ H ₁₄ O ₅
Molecular Weight	252.26 g/mol [2]	152.15 g/mol [1]	238.24 g/mol
Melting Point	78-80 °C	129 °C[1]	Not available
Boiling Point	414.8 °C @ 760 mmHg	Not available	Not available
Appearance	White to pale yellow solid	Solid[1]	Not available

Table 2: Spectroscopic Data

Technique	3-Ethoxy-4-ethoxycarbonylphenylacetic acid	m-Hydroxyphenylacetic acid	3-Ethoxy-4-methoxycarbonylphenylacetic acid
¹ H NMR	Data available, shows characteristic ethoxy and phenylacetic acid protons.	Spectra available, shows characteristic aromatic and acetic acid protons.[3]	No experimental data found.
¹³ C NMR	Data available.	Data available.[4]	No experimental data found.
Mass Spectrometry	Data available.	GC-MS and MS-MS data available.[4][5]	No experimental data found.
Infrared (IR) Spectroscopy	Data available, shows characteristic C=O and O-H stretching.	Data available.	No experimental data found.

Experimental Protocols

The following are detailed methodologies for the key characterization techniques cited above. These protocols are generalized for the analysis of phenylacetic acid derivatives and can be adapted for the specific compounds in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

- Weigh 5-10 mg of the sample accurately.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Spectral Width: 16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: 240 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .

- Relaxation Delay: 2 seconds.

Data Processing:

- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
- Add a small amount of formic acid or ammonium hydroxide to the solution to facilitate ionization in positive or negative mode, respectively.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive and/or negative ion mode.
- Mass Range: m/z 50-1000.
- Capillary Voltage: 3-4 kV.
- Source Temperature: 100-120 °C.
- Nebulizer Gas (N_2): Flow rate appropriate for the instrument.

Data Analysis:

- Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$).
- Calculate the exact mass and determine the elemental composition using the instrument's software.
- For tandem MS (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. Analyze the fragment ions to deduce structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Analysis:

- Identify the characteristic absorption bands for functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch of the acid and ester, C-O stretches, and aromatic C-H and

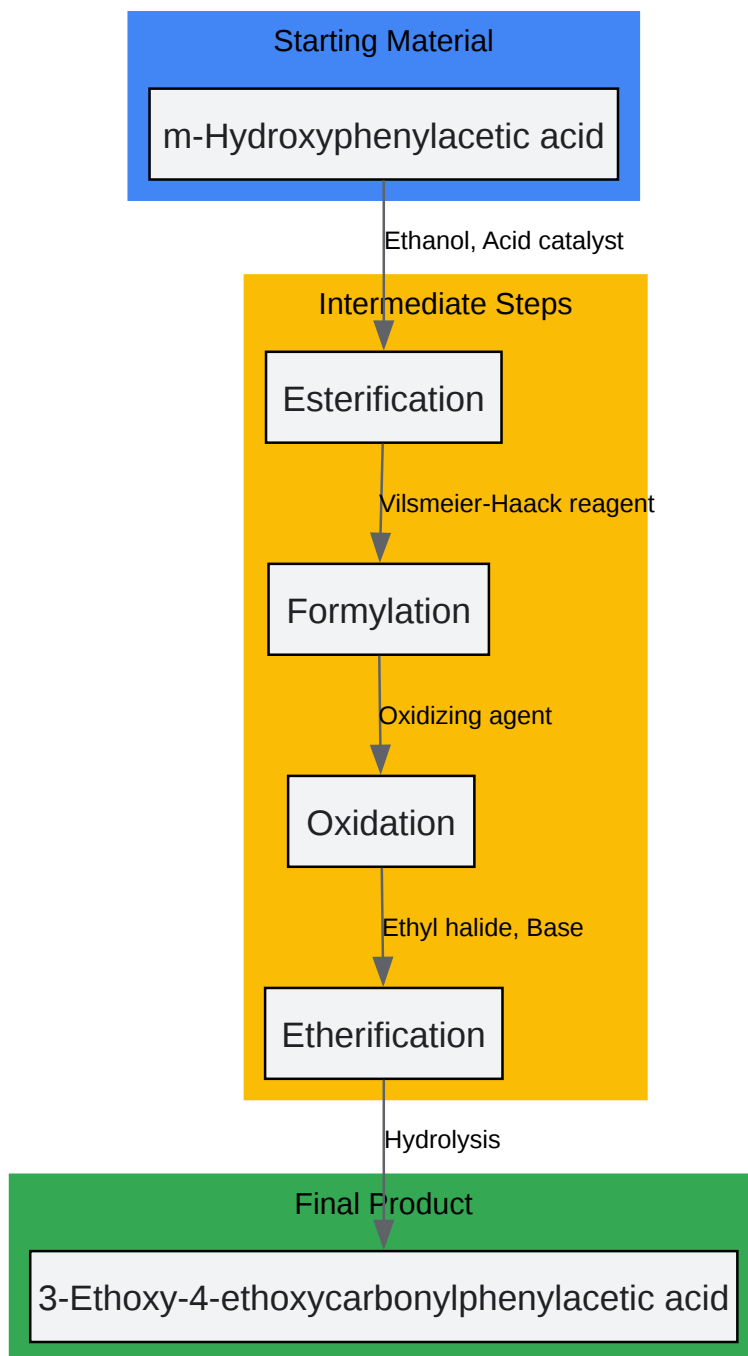
C=C stretches).

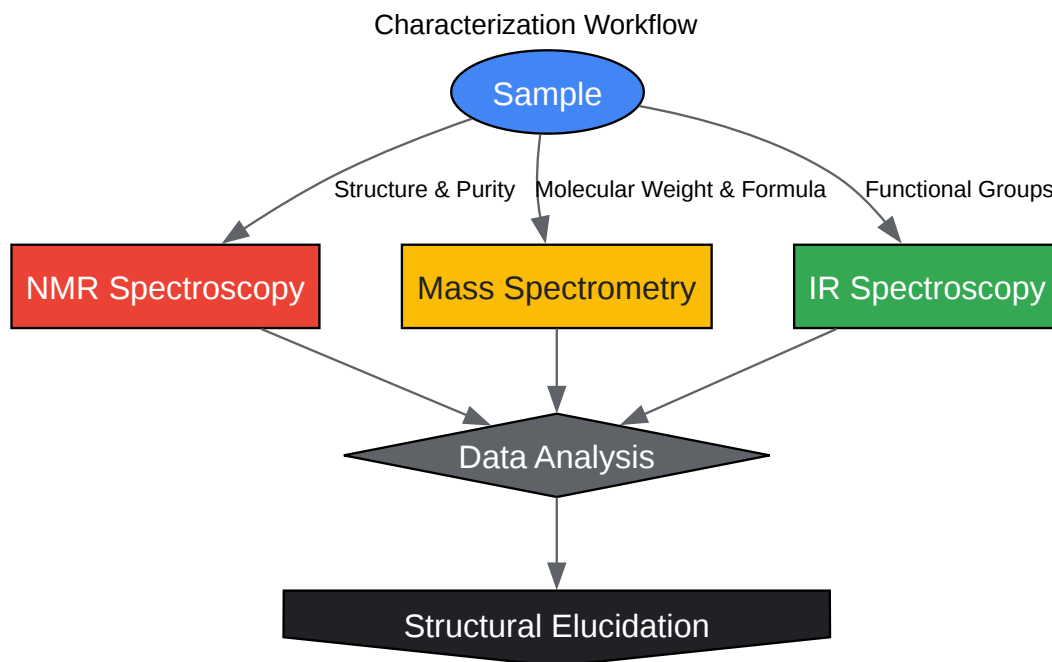
- Compare the obtained spectrum with reference spectra if available.

Visualizations

The following diagrams illustrate the synthesis pathway of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid** and a general workflow for its characterization.

Synthesis of 3-Ethoxy-4-ethoxycarbonylphenylacetic acid

[Click to download full resolution via product page](#)Caption: Synthetic pathway of **3-Ethoxy-4-ethoxycarbonylphenylacetic acid**.



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Caption: General workflow for the characterization of an organic compound.

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